(5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine-derived 1,3-thiazolidin-4-one family, characterized by a thioxo group at position 2 and a Z-configured arylidene substituent at position 3. The structure features:
- N-3 substitution: A 2-methylphenyl group, introducing steric bulk and modulating electronic properties.
- Arylidene moiety: A thiophen-2-ylmethylidene group, replacing traditional phenyl or substituted benzylidene groups.
Rhodanine derivatives are widely studied for antimicrobial, antiviral, and enzyme-inhibitory activities. The thiophene substitution in this compound may influence solubility, binding affinity, and metabolic stability .
Properties
Molecular Formula |
C15H11NOS3 |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11NOS3/c1-10-5-2-3-7-12(10)16-14(17)13(20-15(16)18)9-11-6-4-8-19-11/h2-9H,1H3/b13-9- |
InChI Key |
JYSZGOMYGINHNE-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-methylbenzaldehyde, thiophene-2-carbaldehyde, and thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
(5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in biological processes, such as cyclooxygenase in inflammation or topoisomerase in cancer.
Modulating Pathways: It can modulate signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Rhodanine Derivatives
Physicochemical and Crystallographic Properties
Table 2: Comparative Physical and Crystallographic Data
Key Observations :
- The thiophene-containing compound exhibits moderate solubility in DMSO, contrasting with the low solubility of phenyl-substituted analogues in chloroform .
- Hydrogen bonding involving the thioxo group (e.g., C–H···S) is critical for crystal packing and stability .
SAR Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
